molecular formula C20H15F2N5O B10990372 1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10990372
M. Wt: 379.4 g/mol
InChI Key: FNPHJQTVVAFCAX-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

    1-(2,4-difluorophenyl): This part refers to a phenyl ring with two fluorine atoms at specific positions.

    N-(pyridin-3-ylmethyl): Here, we have a pyridine ring attached to the central carbon via a methyl group.

    5-(1H-pyrrol-1-yl): A pyrrole ring is linked to the central carbon.

    1H-pyrazole-4-carboxamide: Finally, we have a pyrazole ring with a carboxamide group.

This compound’s intricate structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound One common approach involves coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, to assemble the various aromatic rings

Reaction Conditions::

    Suzuki-Miyaura Coupling: Involves palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide in the presence of a base and a ligand.

    Buchwald-Hartwig Amination: Utilizes palladium catalysts to couple an aryl halide with an amine, forming the pyridine linkage.

    Pyrazole Formation: Cyclization of an appropriate precursor under acidic conditions.

Industrial Production:: While no specific industrial method is widely reported, research labs often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactions::

    Oxidation: The pyridine and pyrrole rings may undergo oxidation, affecting their electronic properties.

    Substitution: The fluorine-substituted phenyl ring is susceptible to nucleophilic substitution.

    Reduction: Reduction of the carboxamide group could yield an amine derivative.

Common Reagents::

    Palladium catalysts: Used in coupling reactions.

    Strong acids or bases: For cyclization and other transformations.

Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of this compound with altered functional groups may also be synthesized.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its complex structure and potential interactions with biological targets.

    Biological Studies: Investigating its effects on cellular pathways and receptors.

    Materials Science: Its unique structure may inspire novel materials.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include:

    Enzymes: It may inhibit or modulate specific enzymes.

    Receptors: Interaction with cell surface receptors.

    Signaling Pathways: Influencing intracellular signaling cascades.

Comparison with Similar Compounds

    Other Pyrazoles: Assessing differences in functional groups.

    Pyridine Derivatives: Highlighting unique features.

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Properties

Molecular Formula

C20H15F2N5O

Molecular Weight

379.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H15F2N5O/c21-15-5-6-18(17(22)10-15)27-20(26-8-1-2-9-26)16(13-25-27)19(28)24-12-14-4-3-7-23-11-14/h1-11,13H,12H2,(H,24,28)

InChI Key

FNPHJQTVVAFCAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)F)F)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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